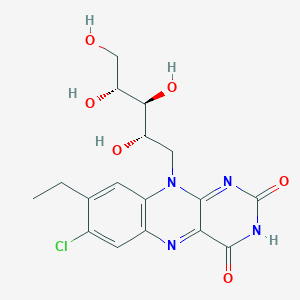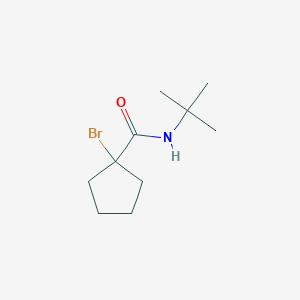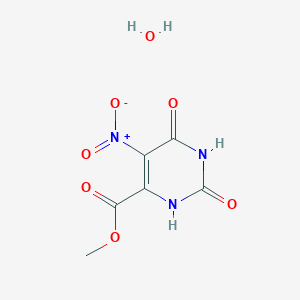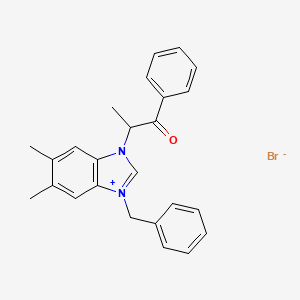
Riboflavin, 7-chloro-7,8-didemethyl-8-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-8-ethyl-10-(1’-D-ribityl)isoalloxazine involves multiple steps, starting from readily available precursors. One common method includes the condensation of 7-chloro-8-ethylalloxazine with ribityl phosphate under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-8-ethyl-10-(1’-D-ribityl)isoalloxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Halogen atoms in the compound can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroxy derivatives .
Scientific Research Applications
7-Chloro-8-ethyl-10-(1’-D-ribityl)isoalloxazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Chloro-8-ethyl-10-(1’-D-ribityl)isoalloxazine involves its interaction with flavoproteins. The compound acts as a cofactor, facilitating redox reactions within the enzyme’s active site . It targets specific molecular pathways, influencing cellular metabolism and energy production .
Comparison with Similar Compounds
Similar Compounds
- 7-Methyl-8-chloro-10-(1’-D-ribityl)isoalloxazine
- 7-Ethyl-8-chloro-10-(1’-D-ribityl)isoalloxazine
- 7,8-Diethyl-10-(1’-D-ribityl)isoalloxazine
Uniqueness
7-Chloro-8-ethyl-10-(1’-D-ribityl)isoalloxazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and ethyl groups contribute to its reactivity and interaction with biological systems, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
42782-52-5 |
|---|---|
Molecular Formula |
C17H19ClN4O6 |
Molecular Weight |
410.8 g/mol |
IUPAC Name |
7-chloro-8-ethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C17H19ClN4O6/c1-2-7-3-10-9(4-8(7)18)19-13-15(20-17(28)21-16(13)27)22(10)5-11(24)14(26)12(25)6-23/h3-4,11-12,14,23-26H,2,5-6H2,1H3,(H,21,27,28)/t11-,12+,14-/m0/s1 |
InChI Key |
FAUZVCPGHSRNCP-SCRDCRAPSA-N |
Isomeric SMILES |
CCC1=CC2=C(C=C1Cl)N=C3C(=O)NC(=O)N=C3N2C[C@@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CCC1=CC2=C(C=C1Cl)N=C3C(=O)NC(=O)N=C3N2CC(C(C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(5-Chloro-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)methyl]benzoic acid](/img/structure/B11948602.png)









![1-methyl-6-[(E)-(4-nitro-1-naphthyl)diazenyl]-1,2,3,4-tetrahydrobenzo[h]quinoline](/img/structure/B11948660.png)

